BenchChemオンラインストアへようこそ!

6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine

Proteasome inhibition Quinoline sulfonyl hybrids Cancer selectivity

6-Ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine (CAS 895639-98-2) is a fully synthetic 3,4-disubstituted quinoline derivative bearing a diethylamino group at the 4-position and a 4-methoxybenzenesulfonyl moiety at the 3-position. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52 g/mol.

Molecular Formula C22H26N2O4S
Molecular Weight 414.52
CAS No. 895639-98-2
Cat. No. B2969061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine
CAS895639-98-2
Molecular FormulaC22H26N2O4S
Molecular Weight414.52
Structural Identifiers
SMILESCCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)OC)OCC
InChIInChI=1S/C22H26N2O4S/c1-5-24(6-2)22-19-14-17(28-7-3)10-13-20(19)23-15-21(22)29(25,26)18-11-8-16(27-4)9-12-18/h8-15H,5-7H2,1-4H3
InChIKeyGDRNLWXMPOWRCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine (CAS 895639-98-2): Chemical Identity and Procurement Baseline


6-Ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine (CAS 895639-98-2) is a fully synthetic 3,4-disubstituted quinoline derivative bearing a diethylamino group at the 4-position and a 4-methoxybenzenesulfonyl moiety at the 3-position. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52 g/mol . The compound belongs to the broader class of quinoline sulfonyl hybrids that have been investigated as proteasome inhibitors [1], but no peer-reviewed primary research paper, patent with enumerated biological data, or curated authoritative database currently reports quantitative activity data for this specific CAS number.

Why Generic Substitution Among 3-Sulfonyl-4-aminoquinolines Carries Unacceptable Risk


Within the 3-sulfonyl-4-aminoquinoline chemotype, small structural changes profoundly alter proteasome subunit selectivity, cellular potency, and cancer-vs-normal cell discrimination. The well-characterized analog VR23 (a 4-piperazinylquinoline) inhibits trypsin-like (IC50 = 1 nM), chymotrypsin-like (IC50 = 50–100 nM), and caspase-like (IC50 = 3 µM) proteasome activities and exhibits cancer-selective apoptosis [1]. In contrast, analogs with N,N-diethyl groups at the 4-position such as 6-chloro-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine lack published selectivity or potency data, and generic substitution across this scaffold is unsupported by quantitative head-to-head comparisons . Therefore, procurement of 6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine (CAS 895639-98-2) for SAR or mechanism-of-action studies requires compound-specific justification; it cannot be assumed interchangeable with any other 3-sulfonyl-4-aminoquinoline.

Product-Specific Quantitative Evidence for 6-Ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine (CAS 895639-98-2)


Absence of Proteasome Subunit Inhibition Data Relative to VR23

No peer-reviewed study or patent has reported proteasome inhibition IC50 values for 6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine. The closest structurally characterized analog, VR23 (4-piperazinylquinoline scaffold), potently inhibits trypsin-like (IC50 = 1 nM), chymotrypsin-like (IC50 = 50–100 nM), and caspase-like (IC50 = 3 µM) proteasome activities [1]. In the absence of any head-to-head comparison, no differentiation claim can be made.

Proteasome inhibition Quinoline sulfonyl hybrids Cancer selectivity

Lack of Cancer Cell Line Cytotoxicity Data vs. Structurally Related N,N-Diethyl Congeners

No IC50 or GI50 values against any cancer or normal cell line have been published for 6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine. The 6-chloro-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine analog, a direct comparator differing only at the 6-position (Cl vs. OEt), also lacks reported cytotoxicity data . Consequently, the impact of the 6-ethoxy substituent on cellular potency within the N,N-diethyl sub-series cannot be assessed.

Cytotoxicity Structure-activity relationship Quinoline

No Comparative Kinase Selectivity Profiling Against Quinoline Sulfonyl Hybrids

No kinome-wide or targeted kinase panel data have been reported for 6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine. In contrast, the broader quinoline sulfonyl hybrid class has demonstrated EGFR-TK inhibition (e.g., sulfonylated indeno[1,2-c]quinolines with IC50 values of 0.6–10.2 nM, surpassing erlotinib's ~20 nM) [1], and LIMK2 isoform-specific degradation by bifunctional degrader molecules incorporating quinoline scaffolds . Without selectivity data, the compound's polypharmacology risk cannot be estimated.

Kinase inhibition Selectivity Quinoline sulfonyl

Appropriate Application Scenarios for 6-Ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine Procurement


Chemical Probe Development for Novel Target Deconvolution

Given the complete absence of biological annotation, the compound may serve as a negative control or tool for target deconvolution in phenotypic screening campaigns where quinoline sulfonyl chemotypes show activity. Its use must be accompanied by parallel testing of well-characterized comparators such as VR23 [1].

Structure-Activity Relationship (SAR) Exploration of 4-Aminoquinoline Sulfonyl Hybrids

The compound provides a distinct substitution pattern (6-ethoxy, 4-N,N-diethyl) for systematic SAR studies. Direct comparison with 6-chloro, 6-methyl, or 4-piperazinyl analogs is essential to map the pharmacophore, as no quantitative SAR data currently exist for this sub-series.

Synthetic Methodology Development and Building Block Validation

As a commercially available pure compound (≥95% by HPLC from certain vendors, though purity specifications must be verified per lot), it may be used as a starting material or intermediate for the synthesis of more complex quinoline derivatives, provided purity and identity are confirmed by NMR and LC-MS prior to use.

Negative Control for Quinoline Sulfonyl-Based Proteasome Inhibitor Assays

Pending confirmation of inactivity against the proteasome, the compound could potentially serve as a structurally matched negative control for VR23-based studies. However, this requires experimental validation; currently, no data support its use as a negative control.

Quote Request

Request a Quote for 6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.